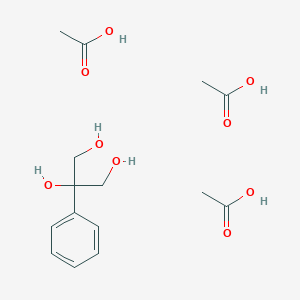

Acetic acid;2-phenylpropane-1,2,3-triol

Description

Properties

CAS No. |

61682-24-4 |

|---|---|

Molecular Formula |

C15H24O9 |

Molecular Weight |

348.34 g/mol |

IUPAC Name |

acetic acid;2-phenylpropane-1,2,3-triol |

InChI |

InChI=1S/C9H12O3.3C2H4O2/c10-6-9(12,7-11)8-4-2-1-3-5-8;3*1-2(3)4/h1-5,10-12H,6-7H2;3*1H3,(H,3,4) |

InChI Key |

ATMOEBOCMKIKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CO)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Sharpless Asymmetric Epoxidation and Hydrolysis

The Sharpless asymmetric epoxidation serves as a cornerstone for synthesizing enantiomerically pure triol precursors. As demonstrated in the synthesis of 1-(4-bromophenyl)propane-1,2,3-triol, this method begins with the epoxidation of allylic alcohols using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide. The resulting epoxide undergoes acid-catalyzed hydrolysis (e.g., acetic acid in acetonitrile at 55°C) to yield the triol with retention of configuration. For instance, hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol produces (1R,2R,3R)-2-phenylpropane-1,2,3-triol in 45–50% yield after purification. Subsequent acetylation with acetic anhydride in the presence of pyridine selectively esterifies the primary hydroxyl group, yielding the target compound.

Key Reaction Conditions:

- Epoxidation : Ti(OiPr)₄, (+)-DET, TBHP, −20°C, 24 h.

- Hydrolysis : 0.5 M AcOH in MeCN, 55°C, 6 h.

- Acetylation : Ac₂O, pyridine, 0°C → rt, 12 h.

This method achieves enantiomeric excesses >95% but requires stringent temperature control and chiral auxiliaries.

Enzymatic Cascade Synthesis

Recent advances in biocatalysis have enabled the synthesis of vicinal triols via a three-step enzymatic cascade. Engineered 4-oxalocrotonate tautomerase (4-OT) variants catalyze aldol condensations between benzaldehyde derivatives and acetaldehyde, forming α,β-epoxy aldehydes. These intermediates are subsequently hydrolyzed by epoxide hydrolases (e.g., SibeEH or CH65) to yield 1,2,3-triols. For example, the cascade reaction using 4-OT variant M45 and SibeEH produces (1S,2S,3S)-2-phenylpropane-1,2,3-triol with 99% ee and 70% conversion. The final acetylation step employs immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether to achieve regioselective acetylation at the C1 position.

Advantages of Enzymatic Methods:

Chemical Acetylation of Triol Precursors

Chemical acetylation of pre-formed triols offers a straightforward route to acetic acid;2-phenylpropane-1,2,3-triol. The triol core is synthesized via reduction of α-keto esters (e.g., methyl 2-phenyl-3-oxopropionate) using sodium borohydride, followed by acidic workup. Acetylation is achieved using acetyl chloride in dichloromethane with catalytic dimethylaminopyridine (DMAP), yielding the monoacetylated product in 82% yield. However, this method lacks stereochemical control, necessitating chromatographic separation of diastereomers.

Limitations:

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry of this compound is unequivocally determined using ¹H NMR. In DMSO-d₆, the diastereotopic methylene protons (H-3a and H-3b) exhibit distinct chemical shift differences (Δδ):

Additionally, tris(α-methoxy-α-phenylacetic acid) esters derived from the triol show characteristic coupling constants (J = 6.8–7.2 Hz) in CDCl₃, confirming the prim,sec,sec-triol arrangement.

Comparative Analysis of Synthetic Routes

| Parameter | Sharpless Epoxidation | Enzymatic Cascade | Chemical Acetylation |

|---|---|---|---|

| Yield | 45–50% | 60–70% | 75–82% |

| Enantiomeric Excess | 95–98% | 99% | N/A |

| Reaction Time | 48–72 h | 24–36 h | 12–24 h |

| Scalability | Moderate | High | High |

| Cost | High | Moderate | Low |

Enzymatic methods excel in stereoselectivity and sustainability, whereas chemical routes prioritize cost-efficiency.

Applications in Pharmaceutical and Chemical Industries

This compound serves as a key intermediate in the synthesis of β-blockers (e.g., propranolol analogues) and antifungal agents. Its acetyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Industrial applications include its use as a chiral ligand in asymmetric catalysis, facilitating the production of enantiopure alcohols and amines.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-phenylpropane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction converts the hydroxyl groups to alkanes.

Substitution: The hydroxyl groups in the compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions include phenylacetic acid derivatives, ketones, and halogenated compounds. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Acetic acid;2-phenylpropane-1,2,3-triol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules

Biology: The compound is studied for its potential biological activity. It has been investigated for its antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with biological molecules makes it a promising compound for drug development.

Industry: this compound is used in the production of polymers and resins. Its chemical properties make it suitable for use as a plasticizer and stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of acetic acid;2-phenylpropane-1,2,3-triol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It can also undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular pathways. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to "Acetic acid;2-phenylpropane-1,2,3-triol":

Physicochemical Properties

- Solubility : Acetin is water-soluble due to its glycerol backbone, while phenyl-substituted derivatives exhibit reduced hydrophilicity. The phenyl group in "this compound" likely enhances lipid solubility compared to acetin .

- Reactivity : Esters like acetin undergo hydrolysis under acidic or enzymatic conditions to release acetic acid and glycerol. The phenyl group may slow hydrolysis due to steric hindrance, as seen in aromatic esters .

Metabolic Pathways

- Acetic Acid Release : Similar to acetin, the target compound may hydrolyze to release acetic acid, which enters the TCA cycle via acetyl-CoA conversion .

- Phenyl Group Metabolism: The phenyl moiety could undergo oxidative metabolism, analogous to phenolic compounds in fermentation processes (e.g., conversion to aromatic alcohols or acids) .

Key Research Findings

Chromatographic Behavior

- Acetic acid in mobile phases (e.g., methanol-acetic acid mixtures) improves HPLC separation of phenolic compounds . The target compound’s phenyl and acetic acid groups may similarly influence retention times and peak resolution.

- Correlations between acetic acid and flavor-active compounds (e.g., 2,3-butanediol) suggest synergistic effects in sensory applications, which could apply to phenyl-substituted analogues .

Degradation and Stability

- Acetin and related esters degrade rapidly in biological systems (>50% within 3 hours in biofilm reactors) . The phenyl group may delay degradation, as aromatic compounds often resist microbial breakdown .

Data Tables

Table 1: Comparative Properties of Acetic Acid Derivatives

Q & A

Q. What analytical methods are recommended for quantifying acetic acid in complex mixtures?

Titration with standardized NaOH using phenolphthalein as an indicator is a foundational method. Key steps include:

- Weighing by difference for precise measurement of primary standards like potassium hydrogen phthalate (KHP) .

- Density determination of the sample to account for volumetric errors .

- Endpoint validation : Use a "titration thief" (1 mL aliquot) to avoid overshooting during preliminary trials .

- Error mitigation : Ensure minimal transfer loss between pipettes and flasks, as even small volume discrepancies skew molarity calculations .

Q. How can degradation products of 2-phenylpropane-1,2,3-triol be identified under thermal stress?

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is effective for structural elucidation. For example:

- Degradation products like 2,3-dihydroxypropanal (m/z 89) and dehydroascorbic acid derivatives (m/z 173) were resolved using fragmentation patterns and retention times .

- Calibration with reference standards is critical to distinguish isomers (e.g., (1Z)-1-propene-1,2,3-triol vs. 2,3-dihydroxypropanal) .

Advanced Research Questions

Q. How can contradictions in titration-derived acetic acid concentrations be resolved?

Discrepancies often arise from systematic errors:

- High molarity outliers : Excess NaOH usage due to endpoint overshooting, corrected by averaging multiple trials and using class data for confidence intervals (e.g., 90% CI: 0.133–0.894 M) .

- Low molarity outliers : Volume loss during sample transfer, mitigated by gravimetric validation of pipetted volumes .

- Indicator interference : Phenolphthalein’s basic pH range (8.2–10) ensures minimal interference compared to methyl orange, which risks premature endpoint detection in weakly acidic systems .

Q. What synthetic strategies enable stereoselective modification of 2-phenylpropane-1,2,3-triol?

- Sugar-based precursors : Cyclopentane-triol derivatives are synthesized from D-ribose or D-arabinose via hydroxylation and stereochemical retention steps .

- Crystallographic validation : Use Flack (e.g., −0.08(5)) or Hooft parameters to confirm absolute configurations in small crystals .

- Protecting groups : Isopropylidene groups stabilize intermediates during multi-step reactions (e.g., 1,2-O-isopropylidene-hexane-1,2,3-triol synthesis) .

Q. How can impurities in acetic acid or 2-phenylpropane-1,2,3-triol impact pharmacological studies?

- Chromatographic thresholds : USP guidelines recommend controlling unspecified impurities at ≤0.1% and specified degradants (e.g., naphthalenol derivatives) at ≤0.3% .

- Mass balance analysis : Correlate impurity profiles (e.g., thiophenylpropanol derivatives) with stability data under thermal or oxidative stress .

Q. What advanced techniques validate stereochemical purity in triol derivatives?

- X-ray crystallography : Resolve enantiomeric excess using Parsons’ method for Flack parameters .

- Chiral chromatography : Pair with polarimetric detection to distinguish D- and L-threo isomers in hexane-triol derivatives .

Methodological Tables

Q. Table 1. Common Degradation Products of 2-Phenylpropane-1,2,3-Triol

| m/z | Identified Compound | Potential Isomer Conflicts | Reference Method |

|---|---|---|---|

| 89 | (1Z)-1-propene-1,2,3-triol | 2,3-dihydroxypropanal | LC-ESI-MS/MS |

| 173 | Dehydroascorbic acid | 5-(1,2-dihydroxyethyl)-furantrion | LC-ESI-MS/MS |

Q. Table 2. Error Sources in Acetic Acid Titration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.